molecular formula C14H9ClN2OS3 B2963062 (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-14-2

(E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2963062
CAS No.: 476308-14-2
M. Wt: 352.87
InChI Key: MPEDPGZFEIKOKP-ZZXKWVIFSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a 5-chlorothiophen-2-yl group and an acrylamide moiety at the 2-position, which is further substituted with a thiophen-2-yl group. The (E)-stereochemistry of the acrylamide double bond is critical for maintaining planar conformation, enhancing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

(E)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS3/c15-12-5-4-11(21-12)10-8-20-14(16-10)17-13(18)6-3-9-2-1-7-19-9/h1-8H,(H,16,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEDPGZFEIKOKP-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is suggested that it could be used as an intermediate to synthesize thrombopoietin. Thrombopoietin is a hormone produced by the liver and kidney which regulates the production of platelets by the bone marrow. It binds to the c-Mpl receptor, stimulating the production and differentiation of megakaryocytes, the bone marrow cells that fragment into large numbers of platelets.

Biological Activity

The compound (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Thiazole and Thiophene Rings : These heterocyclic components are known for their biological significance and are often involved in interactions with various biological targets.
  • Acrylamide Moiety : This part of the molecule is crucial for its activity, particularly in modulating interactions with enzymes.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of thiazole and thiophene exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound were evaluated for their inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • COX Inhibition :
    • The compound exhibited selective inhibition of COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like aspirin. For example, related compounds showed IC50 values ranging from 15.32 μM for COX-1 to as low as 23.08 μM for COX-2 .
  • LOX Inhibition :
    • The 5-lipoxygenase (5-LOX) inhibitory activity was also notable, with some derivatives achieving IC50 values lower than that of zileuton, a standard LOX inhibitor .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound likely binds to the active sites of COX and LOX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-inflammatory potential of this compound:

  • Experimental Setup : Various concentrations of the compound were tested against COX and LOX enzymes using spectrophotometric methods to measure absorbance changes indicative of enzyme activity.

In Vivo Studies

In vivo studies have corroborated the findings from in vitro experiments:

  • Animal Models : Compounds similar to this compound were administered at doses of 5, 10, and 20 mg/kg body weight in animal models to assess analgesic effects.

Data Summary

CompoundTarget EnzymeIC50 Value (μM)Reference
AspirinCOX-115.32
ZileutonLOX11.00
Compound XCOX-223.08
Compound YLOX38.46

Comparison with Similar Compounds

Key Observations :

  • Synthetic Challenges : Lower yields in analogues like 9b (16%) suggest challenges in steric hindrance during condensation, whereas thiophene-containing compounds may benefit from optimized coupling conditions .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility Melting Point
Target 393.89 ~3.2 Moderate in DMSO Not reported
9b 352.42 ~2.8 Low in water; soluble in organic solvents Not reported
Compound 16a 345.44 ~2.5 Moderate in ethanol Not reported
(E)-N-(5-nitroso-6-oxopyrimidin-4-yl)-3-(thiophen-2-yl)acrylamide 357.35 ~1.9 High in polar solvents due to nitroso group 155–160°C

Key Observations :

  • Nitroso and methoxy substituents in analogues improve solubility but reduce LogP, highlighting a trade-off between bioavailability and target engagement .

Key Observations :

  • Thiophene vs. Furan: Replacement of thiophene with furan in acrylamides (e.g., ) diminishes antinociceptive activity, underscoring the importance of sulfur’s electronic effects in receptor interactions .
  • Chlorine Substitutions: Dichlorophenyl and chlorobenzyl groups () may enhance pro-apoptotic activity but increase toxicity risks compared to the target’s single chlorine .

Q & A

Basic: What synthetic methodologies are employed to synthesize (E)-N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and how is its structural integrity confirmed?

The compound is synthesized via multi-step reactions involving precursor functionalization, such as coupling acrylamide derivatives with thiazole and thiophene moieties under controlled conditions (e.g., ethanol or methanol as solvents, room temperature or reflux). Key steps include the formation of the thiazole ring and subsequent acrylamide conjugation. Structural confirmation employs IR spectroscopy (to identify functional groups like C=O and N-H stretches), NMR (to assign proton environments and verify stereochemistry), and mass spectrometry (to confirm molecular weight). Cross-validation with computational methods (e.g., density-functional theory) enhances accuracy .

Advanced: How can reaction conditions be optimized to improve yield and purity of this acrylamide derivative?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
  • Catalyst screening : Transition metal catalysts (e.g., Pd for cross-couplings) or acid/base mediators can improve regioselectivity.
  • Temperature control : Reflux conditions for thiazole ring closure versus room temperature for acrylamide coupling .
  • Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures to isolate high-purity crystals .

Basic: What analytical techniques resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or IR peak shifts) are addressed by:

  • Multi-technique validation : Combining 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR, and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Computational validation : Comparing experimental IR/NMR with quantum chemical predictions (e.g., using Gaussian or Multiwfn) .
  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELXL refinement) .

Advanced: Which computational methods predict the electronic properties and reactivity of this compound?

  • Density-functional theory (DFT) : Calculates HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
  • Wavefunction analysis (Multiwfn) : Evaluates electron localization, bond orders, and charge transfer dynamics for reactivity insights .
  • Molecular docking : Screens binding affinities to biological targets (e.g., kinases) using AutoDock or Schrödinger .

Basic: How is the anticancer activity of this compound evaluated in preclinical studies?

  • In vitro assays :
    • Cell viability : MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) .
    • Apoptosis : Flow cytometry with Annexin V/PI staining .
    • Cell cycle arrest : PI staining and flow cytometry to detect G1/S or G2/M phase arrest .
  • Target engagement : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .

Advanced: What mechanistic studies elucidate its mode of action as a kinase inhibitor?

  • Enzymatic assays : Measure IC50_{50} values against purified kinases (e.g., CDK7) using fluorescence-based ADP-Glo assays .
  • Molecular dynamics simulations : Track ligand-protein interactions (e.g., binding to ATP pockets) over time .
  • Mutagenesis studies : Identify critical residues in kinase domains via site-directed mutagenesis .

Basic: How is the crystal structure determined, and what insights does it provide?

  • Single-crystal X-ray diffraction : Data collected at low temperature (100 K) to minimize disorder.
  • SHELXL refinement : Resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking) .
  • Hirshfeld surface analysis : Quantifies hydrogen bonding and van der Waals interactions influencing packing .

Advanced: How do structural modifications (e.g., substituent variations) affect bioactivity in SAR studies?

  • Thiophene vs. furan substitution : Thiophene enhances π-stacking with hydrophobic kinase pockets, increasing potency .
  • Chlorine position : 5-Cl on thiophene improves metabolic stability compared to 4-Cl .
  • Acrylamide geometry : The E-isomer ensures optimal alignment with catalytic lysine residues in kinases .

Advanced: How are contradictions between computational predictions and experimental bioactivity data reconciled?

  • Solvent effects : DFT calculations often neglect solvation; implicit/explicit solvent models (e.g., SMD) improve agreement .
  • Conformational flexibility : Docking rigid structures may miss bioactive conformers; molecular dynamics account for flexibility .
  • Off-target interactions : Experimental assays may detect activity against unintended targets (e.g., GPCRs) .

Basic: What pharmacokinetic and toxicity profiles are critical for translational research?

  • ADME assays :
    • Microsomal stability : Liver microsome incubation to assess metabolic degradation .
    • CYP inhibition : Screen for cytochrome P450 interactions using fluorogenic substrates .
  • Toxicity :
    • hERG assay : Patch-clamp testing to evaluate cardiac risk .
    • Ames test : Bacterial reverse mutation assay for genotoxicity .

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